molecular formula C10H7F3N2 B1583572 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 4027-54-7

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B1583572
CAS RN: 4027-54-7
M. Wt: 212.17 g/mol
InChI Key: KJKWJOAARUHGNU-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole (3PFMP) is a synthetic compound belonging to the class of pyrazoles, a group of five-membered heterocyclic compounds. It is a colorless solid and can be used in various scientific research applications. 3PFMP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

Bioactive Synthesis and Antibacterial Activity

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole has been actively researched for its bioactive properties, particularly in the context of antibacterial activity. A study by Leelakumar et al. (2022) demonstrated the synthesis of analogues of this compound and tested their effectiveness against various bacterial strains, highlighting the potential of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole in developing new antibacterial agents (Leelakumar et al., 2022).

Organic Crystalline Solids and Fluorescence Switching

The compound has also been utilized in the development of organic crystalline solids exhibiting deep-blue fluorescence. Tang et al. (2016) explored its use in creating efficient blue solid emitters and investigated an intriguing fluorescence "ON/OFF" switching mechanism, which is significant for applications in optical materials and sensors (Tang et al., 2016).

Regioselective Synthesis

Regioselective synthesis of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives is another key area of research, with implications for material science and pharmaceutical development. Zanatta et al. (2013) described a method for synthesizing these compounds, offering possibilities for customizing molecular structures for specific applications (Zanatta et al., 2013).

Applications in Iridium(III) Complexes

This compound has been incorporated into heteroleptic cyclometalated iridium(III) complexes, as researched by Yang et al. (2005). These complexes displayed blue phosphorescence at room temperature, making them potential candidates for use in light-emitting devices (Yang et al., 2005).

Tautomerism and Polymorphism Studies

Research has also been conducted on the polymorphism and tautomerism of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole, providing insights into its structural properties. García et al. (2002) isolated different forms of this compound, contributing to the understanding of its chemical behavior and stability (García et al., 2002).

Antimicrobial and Antiproliferative Applications

The antimicrobial and antiproliferative properties of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives have been a subject of interest. Ananda et al. (2017) synthesized novel derivatives and assessed their efficacy against various cancer cell lines, indicating their potential in cancer therapy (Ananda et al., 2017).

properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKWJOAARUHGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346333
Record name 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole

CAS RN

4027-54-7
Record name 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4027-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (5.0 g, 23.13 mmol) in dry ethanol (100 mL) was added hydrazine hydrate (1.737 g, 34.7 mmol) dropwise. The resulting solution was refluxed for 16 h. The reaction was cooled to room temperature and concentrated. The oil was diluted with saturated NaHCO3 solution and extracted with EtOAc, washed with brine, dried over MgSO4 and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a clear liquid which was crystallized in hexanes/ethyl acetate (3.25 g). LCMS m/z=213.1 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 6.77 (s, 1H), 7.36-7.51 (m, 3H), 7.53-7.64 (m, 2H), 11.59 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.737 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MAP Martins, MRB Marzari, CP Frizzo… - European Journal of …, 2012 - Wiley Online Library
A study is presented for the synthesis of a series of 1‐tert‐butyl‐3(5)‐(trifluoromethyl)‐1H‐pyrazoles from the reaction of 4‐alkoxy‐1,1,1‐trifluoro‐3‐alken‐2‐ones [CF 3 C(O)CH=C(R 1 )(…
HG Bonacorso, CA Cechinel, LMF Porte… - Journal of …, 2010 - Wiley Online Library
Two new series of 1,1′‐carbonyl‐bis[3‐aryl(heteroaryl)‐5‐trihalomethyl‐1H‐pyrazoles], where aryl = C 6 H 5 , 4‐CH 3 C 6 H 4 , 4‐FC 6 H 4 , 4‐OCH 3 C 6 H 4 , 4‐NO 2 C 6 H 4 , 4,4′‐…
Number of citations: 9 onlinelibrary.wiley.com
L Buriol, CP Frizzo, DN Moreira, LDT Prola… - Monatshefte für Chemie …, 2011 - Springer
The efficient synthesis of 4,5-dihydro-1H-pyrazoles from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones [CF 3 C(O)CH=C(R 1 )(OR), where R = Me, Et and R 1 = H, Me, Et, Pr, i-Bu…
Number of citations: 11 link.springer.com
HG Bonacorso, CA Cechinel, J Navarini… - Monatshefte für Chemie …, 2011 - Springer
This work describes the regioselective synthesis of two new series of 1,1′-oxalylbis[3-(alkyl/aryl/heteroaryl)-4,5-dihydro-5-hydroxy-5-(trihalomethyl)-1H-pyrazoles], where the 3-…
Number of citations: 8 link.springer.com
AG Algarra, WB Cross, DL Davies… - The Journal of …, 2014 - ACS Publications
Detailed experimental and computational studies are reported on the mechanism of the coupling of alkynes with 3-arylpyrazoles at [Rh(MeCN) 3 Cp*][PF 6 ] 2 and [RuCl 2 (p-cymene)] 2 …
Number of citations: 74 pubs.acs.org
RS Foster, H Adams, H Jakobi… - The Journal of Organic …, 2013 - ACS Publications
… 4-trifluoromethyl-N-(p-nitrophenyl)sydnone 5c (138 mg, 0.5 mmol) and ethynylbenzene (102 mg, 1.0 mmol), heating for 8 h, 1-(p-nitrophenyl)-3-phenyl-5-trifluoromethyl-1H-pyrazole …
Number of citations: 61 pubs.acs.org
H Zeng, X Fang, Z Yang, C Zhu… - The Journal of Organic …, 2021 - ACS Publications
A general and practical method for the synthesis of 5-trifluoromethylpyrazoles is reported that occurs by the coupling of hydrazonyl chlorides with environmentally friendly and large-…
Number of citations: 26 pubs.acs.org
AE Ivanova, YV Burgart, VI Saloutin… - Journal of Fluorine …, 2017 - Elsevier
The reactivity of polyfluoroalkyl-containing pyrazoles has been estimated using the quantum chemical calculations. A good regioselectivity in the methylation of polyfluoroalkylpyrazoles …
Number of citations: 14 www.sciencedirect.com
N Sibinčić, S Kalinin, V Sharoyko, J Efimova… - Medicinal …, 2023 - ingentaconnect.com
Aims: To synthesize novel sulfonamide inhibitors of carbonic anhydrase and develop in vitro prioritization workflow to select compounds for in vivo evaluation. Background: Carbonic …
Number of citations: 3 www.ingentaconnect.com
MT Hsieh, HC Lin, SC Kuo - Tetrahedron, 2016 - Elsevier
Starting from commercially available 2-chloro-4-fluorobenzoic acid 4, synthesis of fluazolate was achieved in up to 30% overall yield via the key procedure of either regioselective [3+2] …
Number of citations: 15 www.sciencedirect.com

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